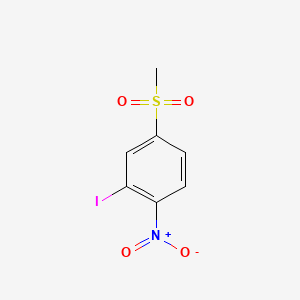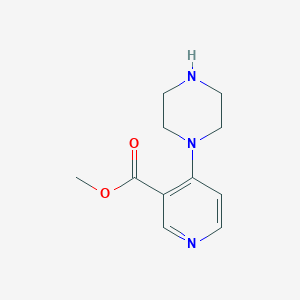
Methyl 4-(1-Piperazinyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1-Piperazinyl)nicotinate is a chemical compound with the molecular formula C11H15N3O2. It is a derivative of nicotinic acid and piperazine, combining the structural features of both. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(1-Piperazinyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloronicotinic acid with piperazine in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst (e.g., HCl or NaOH)
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl 4-(1-Piperazinyl)nicotinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include various substituted piperazine and nicotinate derivatives, which can be further utilized in medicinal chemistry and material science.
科学研究应用
Methyl 4-(1-Piperazinyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-(1-Piperazinyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with various biological targets, modulating their activity. The nicotinate part of the molecule may contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a vasodilator.
Piperazine derivatives: A broad class of compounds with diverse pharmacological activities, including antihistamines and antipsychotics.
Uniqueness
Methyl 4-(1-Piperazinyl)nicotinate is unique due to its combined structural features of nicotinic acid and piperazine, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
methyl 4-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-8-13-3-2-10(9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
InChI 键 |
ZSLBPXFDLGXROG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CN=C1)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


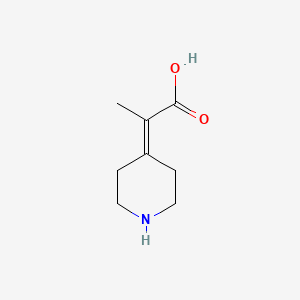

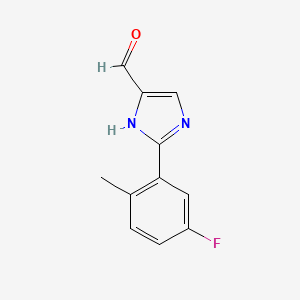
![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
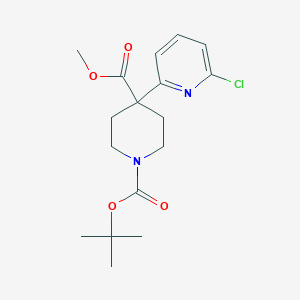
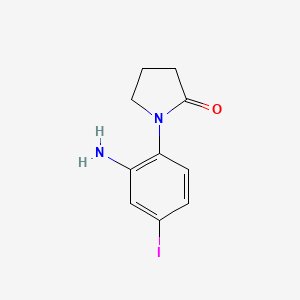
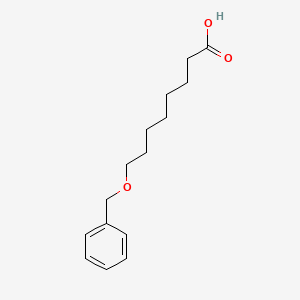
![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)

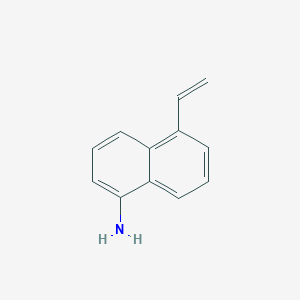
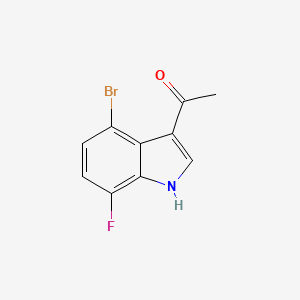
![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)

